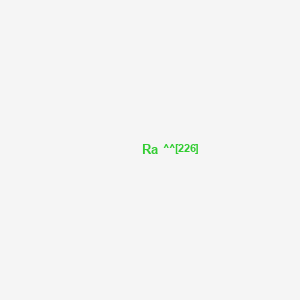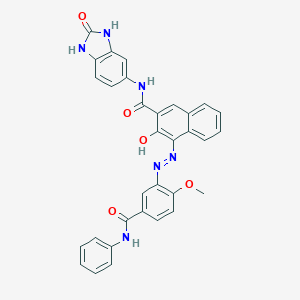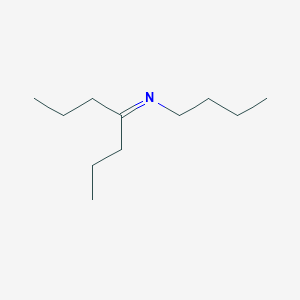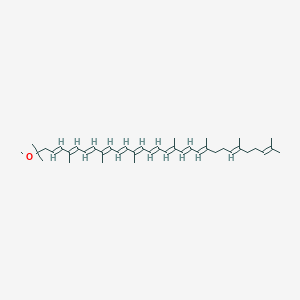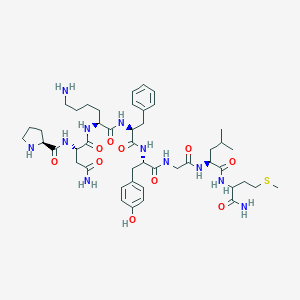
Palptglm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palptglm is a peptide that has been the focus of scientific research for its potential use in various fields such as neuroscience, drug development, and biomedical engineering. This peptide is synthesized using a specific method and has been found to have a unique mechanism of action that produces biochemical and physiological effects. In
作用機序
Palptglm acts on the glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor that is involved in glucose homeostasis and energy metabolism. When Palptglm binds to GLP-1R, it activates a signaling cascade that leads to the activation of various intracellular pathways. This results in the production of cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. The activation of these pathways leads to the biochemical and physiological effects of Palptglm.
生化学的および生理学的効果
Palptglm has been found to have various biochemical and physiological effects. It can increase insulin secretion and improve glucose tolerance, making it a potential treatment for type 2 diabetes. Palptglm can also reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's. Additionally, Palptglm can promote neuronal survival and reduce neuronal damage, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
Palptglm has several advantages for lab experiments. It is stable and easy to synthesize using SPPS. It can also be modified to target specific cells or tissues, making it a useful tool for drug delivery and tissue engineering. However, Palptglm has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, Palptglm can be expensive to synthesize, which can limit its use in some experiments.
将来の方向性
There are several future directions for Palptglm research. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in drug delivery systems for targeted therapies. Additionally, Palptglm can be used to create functionalized surfaces for various applications such as biosensors and tissue engineering. Further research is needed to fully understand the potential of Palptglm in these areas.
Conclusion:
Palptglm is a promising peptide that has potential applications in various fields such as neuroscience, drug development, and biomedical engineering. Its unique mechanism of action produces biochemical and physiological effects that make it a potential treatment for various diseases. While there are some limitations to its use in lab experiments, Palptglm has several advantages that make it a useful tool for scientific research. Further research is needed to fully understand the potential of Palptglm in various applications.
合成法
Palptglm is synthesized using solid-phase peptide synthesis (SPPS) technique. SPPS is a widely used method for synthesizing peptides because of its efficiency and accuracy. The technique involves the use of a resin-bound amino acid as the starting material, which is then coupled with other amino acids in a stepwise manner to form the desired peptide sequence. The final product is then cleaved from the resin and purified.
科学的研究の応用
Palptglm has been extensively studied for its potential use in neuroscience research. It has been found to have neuroprotective effects and can promote neuronal survival, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Palptglm has also been studied for its potential use in drug delivery systems. It can be used to target specific cells or tissues, making it a useful tool for drug development. Additionally, Palptglm has been studied for its potential use in biomedical engineering. It can be used to create functionalized surfaces that can be used in various applications such as tissue engineering and biosensors.
特性
CAS番号 |
13198-06-6 |
|---|---|
製品名 |
Palptglm |
分子式 |
C46H69N11O10S |
分子量 |
968.2 g/mol |
IUPAC名 |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C46H69N11O10S/c1-27(2)22-34(44(65)53-31(40(49)61)18-21-68-3)52-39(60)26-51-41(62)35(24-29-14-16-30(58)17-15-29)55-45(66)36(23-28-10-5-4-6-11-28)56-43(64)33(12-7-8-19-47)54-46(67)37(25-38(48)59)57-42(63)32-13-9-20-50-32/h4-6,10-11,14-17,27,31-37,50,58H,7-9,12-13,18-26,47H2,1-3H3,(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,65)(H,54,67)(H,55,66)(H,56,64)(H,57,63)/t31?,32-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
SOZNYXZMABYIGF-KRIXMSMJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3 |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3 |
配列 |
PNKFYGLM |
同義語 |
PALPTGLM physalaemin C-terminal heptapeptide physalemin C-terminal heptapeptide Pro-Asn-Lys-Phe-Tyr-Gly-Leu-MetNH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



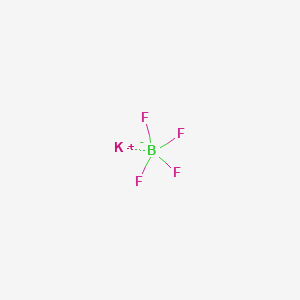


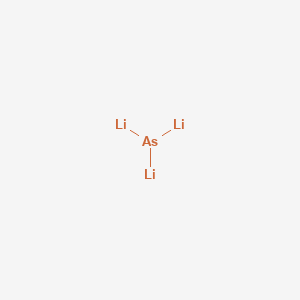

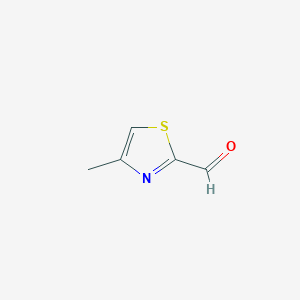
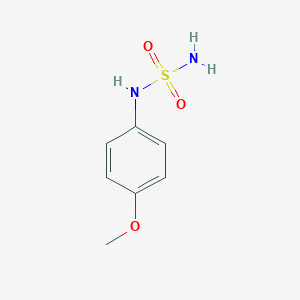
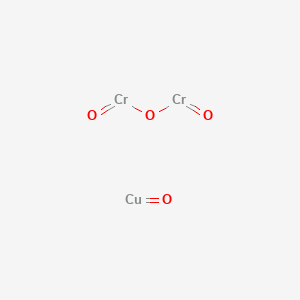
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
